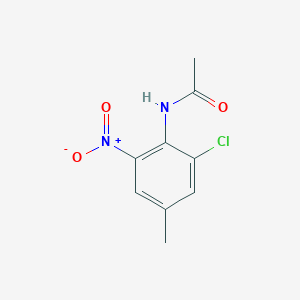
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is a synthetic organic compound with the molecular formula C9H9ClN2O3. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by its pale yellow to yellow solid form and has a melting point of approximately 109.5-110°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide typically involves the reaction of p-nitroaniline with chloroacetic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like toluene at a controlled temperature of around 15°C. The mixture is stirred for several hours, followed by filtration and drying to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The product is often used as an intermediate in the synthesis of other compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to form corresponding acids and amines.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products
Reduction: Reduction of the nitro group yields N-(2-Chloro-4-methyl-6-aminophenyl)acetamide.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors with potential anticancer activity.
Biological Research: The compound is employed in the study of enzyme inhibitors and their effects on cellular processes.
Industrial Applications: It serves as a precursor in the production of other chemical compounds used in various industries.
Mecanismo De Acción
The mechanism of action of N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide involves its interaction with specific molecular targets. For instance, in the context of kinase inhibitors, the compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- N-methyl-N-(4-nitrophenyl)-2-(piperazin-1-yl)acetamide
- Methyl 1-acetyl-2-oxoindoline-6-carboxylate
- N-(4-aminophenyl)-2-chloro-N-methylacetamide
Uniqueness
N-(2-Chloro-4-methyl-6-nitrophenyl)acetamide is unique due to its specific structural features, such as the presence of both chloro and nitro groups, which confer distinct reactivity and biological activity. Its ability to act as an intermediate in the synthesis of various biologically active compounds further highlights its importance in medicinal chemistry and industrial applications .
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
N-(2-chloro-4-methyl-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H9ClN2O3/c1-5-3-7(10)9(11-6(2)13)8(4-5)12(14)15/h3-4H,1-2H3,(H,11,13) |
Clave InChI |
QAEGMSUBMXBRSE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)NC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
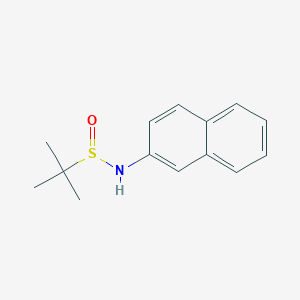
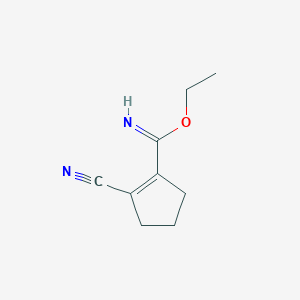
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)

![1-(4-Isopropylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13004820.png)
![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)
![4-Chloro-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13004829.png)

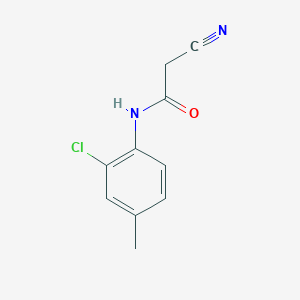

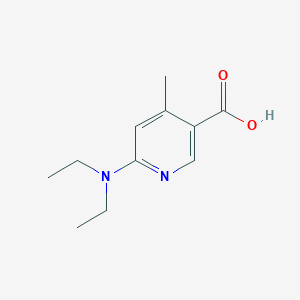
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
